5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione
Overview
Description
Synthesis Analysis
The synthesis of cyclohexane-1,3-dione derivatives, including 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione, often involves reactions that utilize the active methylene moiety and the reactive dicarbonyl groups present in the cyclohexane-1,3-dione structure. These derivatives serve as key intermediates in the preparation of six-membered oxygen heterocycles significant in the synthesis of various bioactive molecules (Sharma, Kumar, & Das, 2020).
Molecular Structure Analysis
The molecular structure of cyclohexane-1,3-dione derivatives reveals significant flexibility and reactivity, primarily due to the presence of the active methylene group and dicarbonyl functionality. This structural feature facilitates the synthesis of a wide range of heterocyclic compounds by enabling various intramolecular and intermolecular bonding patterns, which are crucial for creating complex natural products and bioactive molecules (Sharma, Kumar, & Das, 2021).
Chemical Reactions and Properties
Cyclohexane-1,3-dione and its derivatives participate in diverse chemical reactions, forming various heterocycles and natural product derivatives. These reactions often exploit the compound's active methylene and dicarbonyl groups, enabling the construction of six-membered oxygen heterocycles, among other structures. Such versatility highlights the compound's utility in synthesizing bioactive molecules with properties such as antiviral, antibacterial, and anticancer activities (Sharma, Kumar, & Das, 2020).
Scientific Research Applications
Synthesis of Oxygen-Containing Heterocycles :
- Cyclohexane-1,3-dione derivatives, including 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione, are used to synthesize six-membered oxygen heterocycles. These heterocycles are intermediates for creating natural products and bioactive molecules with anti-viral, anti-bacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer activities (Sharma, Kumar, & Das, 2020).
Precursor for Bioactive Molecules :
- Cyclohexane-1,3-dione derivatives serve as precursors for a variety of bioactive molecules, including heterocycles and natural products, showing diverse biological activities such as herbicidal, pesticidal, anti-bacterial, anti-inflammatory, anti-tumor, analgesic, anti-convulsant, anti-viral, anti-plasmodial, anti-malarial, anti-allergic, and anti-cancer effects (Sharma, Kumar, & Das, 2021).
Michael Adducts in Synthesis :
- The compound is involved in Michael additions to nitro-olefins, leading to the preparation of unique butenolide derivatives with 2-hydroxyimino-substituents, which are significant in various chemical synthesis processes (Ansell, Moore, & Nielsen, 1971).
Fluorinated Derivatives Synthesis :
- The reaction of fluorinated benzoyl derivatives of cyclohexane-1,3-dione with amines forms exocyclic enamine derivatives, which are important in the synthesis of various organic compounds (Khlebnikova, Isakova, & Lakhvich, 2011).
Antimicrobial and Breast Cancer Activity :
- Cyclohexane-1,3-dione derivatives synthesized through Michael addition reaction have shown significant in silico and in vitro antimicrobial and breast cancer activities (Chinnamanayakar et al., 2019).
Use in Propellant Stabilization :
- Cyclohexane-1,3-dione derivatives, such as 5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, have been used as stabilizers for double-base propellants in the defense industry, demonstrating effective stability under high-temperature conditions (Soliman & El-damaty, 1984).
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-4,7,10H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKIDJHFWYGNFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)CC(=O)C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357552 | |
Record name | 5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione | |
CAS RN |
190064-28-9 | |
Record name | 5-(3,4-Dimethoxyphenyl)-1,3-cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190064-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.